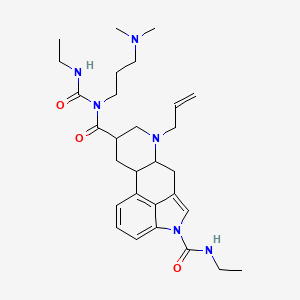

N1-EthylcarbamoylCabergoline

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N1-エチルカルバモイルカベルゴリンは、エルゴアルカロイドであり、強力なドーパミン受容体作動薬であるカベルゴリンの誘導体です。 この化合物は、ドーパミンD2受容体への強い親和性により、主に高プロラクチン血症の障害およびパーキンソン症候群の治療に用いられます .

準備方法

合成経路と反応条件

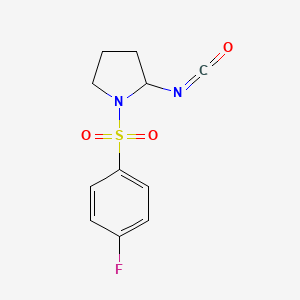

N1-エチルカルバモイルカベルゴリンの合成は、一般的に、エチルカルバモイル基を導入することで、カベルゴリンを修飾することを含みます。プロセスには一般的に以下が含まれます。

出発物質: カベルゴリン。

試薬: エチルイソシアネートまたはエチルクロロホルメート。

反応条件: 反応は通常、窒素またはアルゴンなどの不活性雰囲気中で、0°C〜室温の制御された温度で行われます。ジクロロメタンまたはテトラヒドロフランなどの溶媒が一般的に使用されます。

工業的生産方法

N1-エチルカルバモイルカベルゴリンの工業的生産は、同様の合成経路に従いますが、より大規模に行われます。このプロセスには以下が含まれます。

バッチ反応器: 反応条件を制御するため。

精製: 結晶化、ろ過、クロマトグラフィーなどの技術が採用され、最終生成物の高純度が保証されます。

化学反応の分析

反応の種類

N1-エチルカルバモイルカベルゴリンは、以下を含むさまざまな化学反応を起こします。

酸化: 過マンガン酸カリウムまたは三酸化クロムなどの試薬を使用して酸化することができます。

還元: 還元反応は、パラジウム触媒の存在下で水素ガスを使用して行うことができます。

置換: 求核置換反応は、特にカルバモイル基で起こり得ます。

一般的な試薬と条件

酸化: 酸性媒体中の過マンガン酸カリウム。

還元: 活性炭上のパラジウムを用いた水素ガス。

置換: 塩基の存在下のアミンまたはチオールなどの求核剤。

主要な生成物

これらの反応から生成される主要な生成物には、使用される特定の試薬や条件に応じて、N1-エチルカルバモイルカベルゴリンのさまざまな酸化または還元誘導体が含まれます。

科学的研究の応用

N1-エチルカルバモイルカベルゴリンは、科学研究において幅広い用途を持っています。

化学: 遷移金属と安定な錯体を形成する能力により、配位化学において配位子として使用されます.

生物学: ドーパミン受容体への影響と、神経疾患の治療における潜在的な用途について研究されています.

医学: 主に高プロラクチン血症の障害とパーキンソン症候群の治療に使用されます.

産業: 他の薬理活性化合物の合成に使用されます。

作用機序

N1-エチルカルバモイルカベルゴリンは、主にドーパミンD2受容体への作用を通して効果を発揮します。メカニズムには以下が含まれます。

結合: 化合物は、Gタンパク質共役受容体であるドーパミンD2受容体に結合します。

アデニルシクラーゼの阻害: この結合はアデニルシクラーゼを阻害し、細胞内cAMPレベルを低下させます。

類似の化合物との比較

類似の化合物

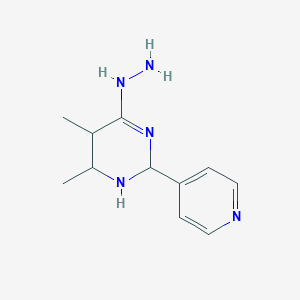

カベルゴリン: 親化合物であり、ドーパミン受容体作動薬でもあります。

ブロモクリプチン: 同様のドーパミン作動薬特性を持つ別のエルゴ誘導体です。

ペルゴライド: パーキンソン病の治療に使用され、カベルゴリンと作用が似ています。

独自性

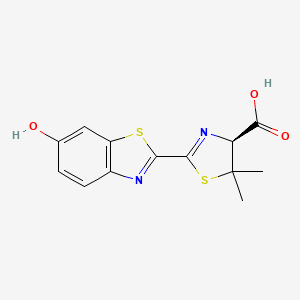

N1-エチルカルバモイルカベルゴリンは、他の類似の化合物と比較して、ドーパミンD2受容体への結合親和性と選択性を高める特定の構造修飾により、独特です .

類似化合物との比較

Similar Compounds

Cabergoline: The parent compound, also a dopamine receptor agonist.

Bromocriptine: Another ergot derivative with similar dopamine agonist properties.

Pergolide: Used in the treatment of Parkinson’s disease, similar in action to cabergoline.

Uniqueness

N1-EthylcarbamoylCabergoline is unique due to its specific structural modification, which enhances its binding affinity and selectivity for dopamine D2 receptors compared to other similar compounds .

特性

IUPAC Name |

9-N-[3-(dimethylamino)propyl]-4-N-ethyl-9-N-(ethylcarbamoyl)-7-prop-2-enyl-6,6a,8,9,10,10a-hexahydroindolo[4,3-fg]quinoline-4,9-dicarboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H42N6O3/c1-6-13-33-18-21(27(36)34(28(37)30-7-2)15-10-14-32(4)5)16-23-22-11-9-12-24-26(22)20(17-25(23)33)19-35(24)29(38)31-8-3/h6,9,11-12,19,21,23,25H,1,7-8,10,13-18H2,2-5H3,(H,30,37)(H,31,38) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MNAGYQBVKIBCGP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC(=O)N1C=C2CC3C(CC(CN3CC=C)C(=O)N(CCCN(C)C)C(=O)NCC)C4=C2C1=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H42N6O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

522.7 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-{[4-(4-ethoxyphenyl)-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid](/img/structure/B12314841.png)

![rac-{1-[(1R,2S)-2-aminocyclohexyl]-1H-1,2,3-triazol-4-yl}methanol dihydrochloride, cis](/img/structure/B12314862.png)

![N-[1-(Oxan-2-yl)-1H-pyrazol-4-yl]prop-2-ynamide](/img/structure/B12314886.png)

![[11-Formyl-14-hydroxy-7-methyl-6-(6-oxopyran-3-yl)-3-oxapentacyclo[8.8.0.02,4.02,7.011,16]octadecan-5-yl] acetate](/img/structure/B12314911.png)

![2-[3-(Trifluoromethyl)phenyl]-3,4-dihydro-2H-1,4-benzoxazine](/img/structure/B12314916.png)

![2'-Methyl-[1,1'-bi(cyclopropan)]-2-amine hydrochloride](/img/structure/B12314928.png)